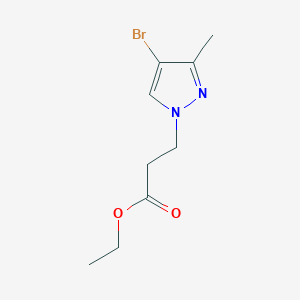

Ethyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate

Description

Ethyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate is a pyrazole-derived ester characterized by a bromine atom at the 4-position and a methyl group at the 3-position of the pyrazole ring, linked to an ethyl propanoate chain. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and biological activity .

Properties

IUPAC Name |

ethyl 3-(4-bromo-3-methylpyrazol-1-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2/c1-3-14-9(13)4-5-12-6-8(10)7(2)11-12/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMFDBONNOQQOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN1C=C(C(=N1)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-bromo-3-methyl-1H-pyrazole.

Reaction with Ethyl Acrylate: The 4-bromo-3-methyl-1H-pyrazole is then reacted with ethyl acrylate under basic conditions to form the desired product.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole oxides or reduction to form pyrazolines.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common reagents used in these reactions include sodium hydride, potassium carbonate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate has been studied for its potential therapeutic effects, particularly in the development of new drugs. Some notable applications include:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Its derivatives have been shown to inhibit various pathogenic microorganisms, although further clinical studies are necessary to confirm efficacy and safety .

- Anti-inflammatory Properties : Research indicates that compounds similar to this compound may possess anti-inflammatory effects, potentially useful in treating diseases characterized by inflammation .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes linked to disease processes, such as those involved in cancer progression or metabolic disorders. Understanding its binding affinities and mechanisms of action is crucial for further development .

Agrochemical Applications

In the agricultural sector, this compound has shown promise as a pesticide or herbicide:

- Fungal Inhibition : The compound has demonstrated effectiveness against various fungal pathogens, including Pyricularia oryzae and Rhizoctonia solani, which are detrimental to crops. Its application could lead to the development of new fungicides with improved efficacy and environmental profiles .

- Plant Growth Regulation : Some derivatives may act as growth regulators, enhancing plant growth or resistance to stress conditions. This aspect is particularly relevant in sustainable agriculture practices .

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial properties of this compound found that it effectively inhibited the growth of several bacterial strains in vitro, suggesting potential as a lead compound for antibiotic development .

Case Study 2: Agricultural Application

Research conducted on the use of this compound as a fungicide demonstrated significant reduction in fungal infections on crops treated with formulations containing this compound compared to untreated controls . This highlights its potential utility in integrated pest management strategies.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The bromo and methyl groups on the pyrazole ring play a crucial role in its reactivity and binding affinity to biological targets . The exact pathways and molecular targets are still under investigation, but it is believed to modulate enzyme activity and receptor interactions .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Halogen Substitution: Bromo vs. Iodo

- Bromine (Br): Present in the original compound and Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate, bromine is a moderate leaving group, facilitating nucleophilic substitution reactions. Its smaller atomic radius compared to iodine minimizes steric hindrance .

- Iodine (I): Ethyl 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate exhibits higher molecular weight (308.12 vs. ~261.12 g/mol) and increased polarizability, making it useful in radiopharmaceuticals or catalysis .

Substituent Position and Steric Effects

- 4-Bromo-3-methyl vs. In contrast, Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate has a simpler substitution pattern, favoring synthetic flexibility .

- Aromatic Substituents : Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate demonstrates how bulky aromatic groups (e.g., benzyl, methylphenyl) can enhance pharmacological activity by interacting with hydrophobic protein pockets .

Ester Chain Modifications

- Propanoate vs. Propanoate derivatives, being shorter, may exhibit faster metabolic clearance .

Pharmaceutical Relevance

Pyrazole esters are key intermediates in drug discovery. For example:

- Anticancer Agents : Halogenated pyrazoles (e.g., bromo/iodo derivatives) are precursors for kinase inhibitors due to their ability to undergo cross-coupling reactions .

- Antimicrobials : Aromatic-substituted pyrazoles, such as Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate, show promise in targeting bacterial enzymes .

Biological Activity

Ethyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, including its synthesis, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and features a propanoate group attached to a pyrazole ring substituted with bromine and methyl groups. The presence of these functional groups contributes to its chemical reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 4-bromo-3-methyl-1H-pyrazole with an appropriate acylating agent under basic conditions. The following table summarizes some synthetic routes:

| Step | Reactants | Conditions | Products |

|---|---|---|---|

| 1 | 4-bromo-3-methyl-1H-pyrazole + ethyl acrylate | Base (e.g., K2CO3), DMF, heat | This compound |

| 2 | This compound + other reagents | Varies | Derivatives for biological testing |

Research indicates that this compound exhibits notable biological activities, particularly as an inhibitor of specific enzymes and receptors. Preliminary studies suggest that it may interact with targets involved in pain management and inflammation, such as cyclooxygenase (COX) enzymes. For example, compounds with similar pyrazole structures have shown selective inhibition of COX enzymes, which are critical in the inflammatory response .

Therapeutic Applications

The potential therapeutic applications of this compound include:

Pain Management : Its derivatives have been explored for their analgesic properties, potentially offering new avenues for pain relief .

Antimicrobial Activity : Compounds based on pyrazole structures have demonstrated antimicrobial properties, suggesting that this compound may also exhibit similar effects .

Cancer Research : The inhibition of specific enzymes involved in cancer cell proliferation has been a focus in studies involving pyrazole derivatives. This compound could be investigated further for its potential anticancer properties .

Case Studies and Research Findings

Several studies have reported on the biological activity of pyrazole derivatives, including those structurally related to this compound:

Study on COX Inhibition : A study demonstrated that similar compounds exhibited IC50 values in the low micromolar range against COX enzymes, indicating their potential as anti-inflammatory agents .

SAR Analysis : Structure–activity relationship (SAR) studies have shown that modifications at various positions on the pyrazole ring can significantly affect biological activity, highlighting the importance of specific substitutions for enhancing potency against targeted enzymes .

Q & A

Q. Advanced

- Cross-validation : Use HSQC NMR to confirm proton-carbon correlations and compare with crystallographic data .

- Software refinement : SHELX-based refinement accounts for thermal motion and disorder in crystal structures .

- Dynamic effects : NMR may reflect solution-phase conformational flexibility, whereas X-ray captures static solid-state geometry .

What role does this compound play in drug synthesis?

Basic

It serves as a key intermediate in synthesizing Dabigatran etexilate, a thrombin inhibitor. The pyrazole moiety participates in coupling reactions with benzimidazole and amidine precursors, achieving a 48% overall yield in multi-step protocols . It is also used in hybrid heterocyclic systems (e.g., triazole-pyrazole hybrids) for bioactive molecule development .

What mechanistic insights explain its formation under catalytic conditions?

Q. Advanced

- Reductive stabilization : Metal catalysts (e.g., Pd/C) promote solvolytic deconstruction of lignin analogs, stabilizing monomers via hydrogenation .

- Stepwise coupling : CDI-mediated amide bond formation precedes cyclization, as seen in Dabigatran synthesis .

- Azide-alkyne cycloaddition : Copper-catalyzed "click" reactions form triazole hybrids, leveraging the compound’s bromo substituent for further functionalization .

What computational approaches model its reactivity and electronic properties?

Q. Advanced

- Density Functional Theory (DFT) : Predicts transition states for coupling reactions and electron density distribution in the pyrazole ring.

- Molecular docking : Screens interactions with biological targets (e.g., WDR5 protein inhibitors), though direct evidence requires extrapolation from related imidazole derivatives .

- SHELX integration : Supports charge density analysis in crystallographic studies to refine bond polarization effects .

How are impurities managed during purification?

Q. Advanced

- Chromatography : Silica gel flash chromatography (cyclohexane/ethyl acetate gradient) isolates the target compound from byproducts .

- Recrystallization : Ethyl acetate or acetonitrile cooling yields high-purity crystals .

- Spectroscopic monitoring : IR (2129 cm⁻¹ for azide stretches) and HRMS confirm purity post-purification .

What safety precautions are recommended despite limited physicochemical data?

Q. Basic

- PPE : Use chemical-resistant gloves and P95/P1 respirators to mitigate inhalation risks .

- Environmental controls : Avoid drainage contamination; employ fume hoods during synthesis .

- Stability : Store at 2–8°C in inert atmospheres, as decomposition products remain uncharacterized .

How does substituent variation on the pyrazole ring influence bioactivity?

Q. Advanced

- Bromine substituents : Enhance electrophilic reactivity for cross-coupling (e.g., Suzuki-Miyaura) .

- Methyl groups : Improve metabolic stability in drug candidates, as seen in benzimidazole derivatives .

- Structure-activity relationships (SAR) : Pyrazole-azole hybrids exhibit antibacterial activity, validated via in vitro assays against Gram-positive bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.